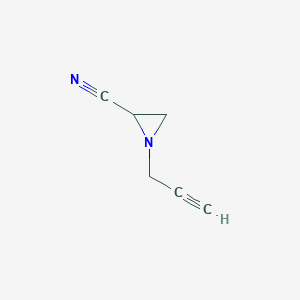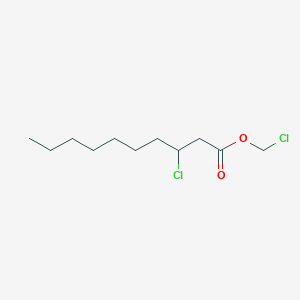
Pentabromobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentabromobenzonitrile is an organic compound with the chemical formula C7Br5N. It is a derivative of benzonitrile where five hydrogen atoms on the benzene ring are replaced by bromine atoms. This compound is known for its high bromine content, making it useful in various applications, particularly in the field of flame retardants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentabromobenzonitrile can be synthesized through the bromination of benzonitrile. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentabromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of less brominated benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Pentabromobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of pentabromobenzonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobenzonitrile: Contains four bromine atoms instead of five.
Hexabromobenzene: Contains six bromine atoms but lacks the nitrile group.
Pentachlorobenzonitrile: Contains chlorine atoms instead of bromine.
Uniqueness
Pentabromobenzonitrile is unique due to its high bromine content and the presence of a nitrile group. This combination of features makes it particularly effective as a flame retardant and useful in various chemical syntheses.
Eigenschaften
CAS-Nummer |
79415-42-2 |
|---|---|
Molekularformel |
C7Br5N |
Molekulargewicht |
497.60 g/mol |
IUPAC-Name |
2,3,4,5,6-pentabromobenzonitrile |
InChI |
InChI=1S/C7Br5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 |
InChI-Schlüssel |
VNUFYOSTQUKXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


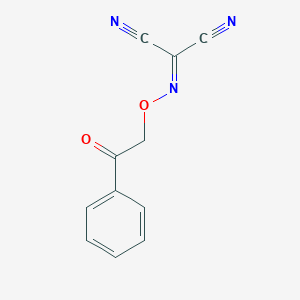
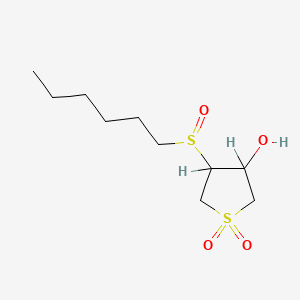
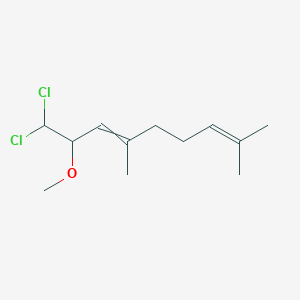

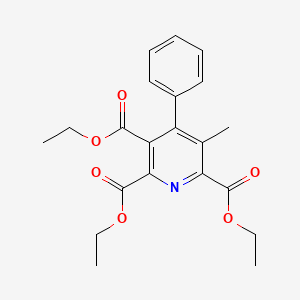
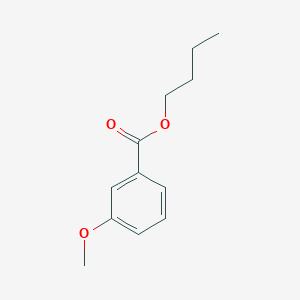
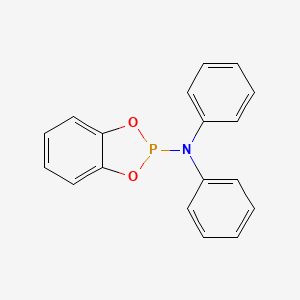
amino}butan-2-one](/img/structure/B14431802.png)
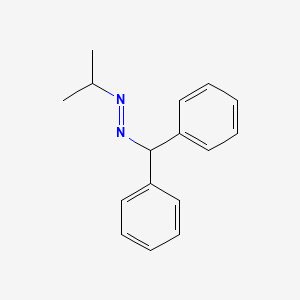
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)


